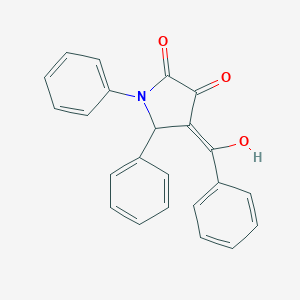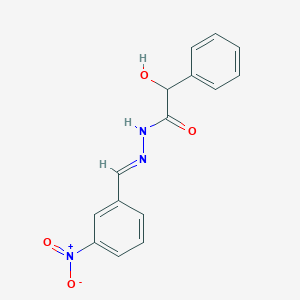![molecular formula C20H20N4O B274238 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one, also known as EPPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPHP is a pyrimidine derivative and has been synthesized in various ways.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one is not fully understood, but it has been proposed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and viral replication. This compound has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and reverse transcriptase, which is involved in HIV replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. This compound has also been found to have an effect on the immune system, increasing the activity of natural killer cells and promoting the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one in lab experiments is its potential therapeutic applications, which could lead to the development of new cancer treatments and antiviral and antibacterial drugs. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many future directions for 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one research, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. This compound could also be studied in combination with other drugs to enhance its effectiveness. Additionally, this compound could be further studied for its potential use in other diseases, such as autoimmune diseases and neurological disorders.
Synthesis Methods
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one has been synthesized in various ways, including a one-pot synthesis, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in ethanol. The microwave-assisted synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine hydrochloride in ethanol under microwave irradiation. The solvent-free synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in the presence of silica gel.
Scientific Research Applications
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications in cancer treatment, as well as its antiviral and antibacterial properties. This compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antiviral activity against the human immunodeficiency virus (HIV) and antibacterial activity against Staphylococcus aureus.
properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C20H20N4O/c1-3-15-9-11-16(12-10-15)14(2)23-24-20-21-18(13-19(25)22-20)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H2,21,22,24,25)/b23-14- |
InChI Key |
RSHZUEHFYMKWDF-UCQKPKSFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N\NC2=NC(=O)C=C(N2)C3=CC=CC=C3)/C |
SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)





![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

